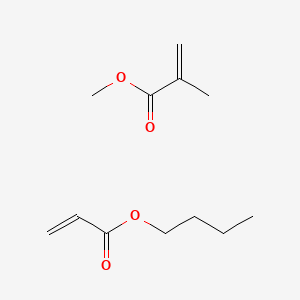
butyl prop-2-enoate; methyl 2-methylprop-2-enoate
Cat. No. B1205205
Key on ui cas rn:
25852-37-3
M. Wt: 228.28 g/mol
InChI Key: AHVOFPQVUVXHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06001903
Procedure details


A glass-made vessel equipped with a reflux condenser, a dropping funnel, a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA having a mercapto group at only one end thereof (PVA-3: degree of polymerization of 550, degree of hydrolysis of 88.3 mol %, mercapto group content of 3.3×10-5 equivalent/g) and 90 parts of ion-exchanged water, and the PVA was completely dissolved in the water at 95° C. The resultant aqueous solution of the PVA was adjusted to pH=4 with dilute sulfuric acid, and incorporated, under stirring at 150 r.p.m., with 10 parts of methyl methacrylate, 10 parts of n-butyl acrylate and 0.1 part of n-dodecyl mercaptan. Then, the reaction system was replaced with nitrogen, and the temperature in the system was raised to 70° C. Subsequently, emulsion polymerization was initiated by adding to the system, 5 parts of aqueous solution of potassium persulfate having a concentration of 1%. To the system were continuously added the mixture of 40 parts of methyl methacrylate, 40 parts of n-butyl acrylate and 0.4 part of n-dodecyl mercaptan over a period of 2 hours. The polymerization was finished at the time when a conversion of 99.5% was achieved after 3 hours from the start of the polymerization. As a result, there was obtained a stable emulsion of methyl methacrylate/n-butyl acrylate copolymer having a solid concentration of 52.0%. Thereafter, the procedure in Example 1 was repeated to produce the synthetic resin powder except that the emulsion thus obtained was used. The results of evaluation of the powder are given in Tables 3 and 4.

[Compound]
Name
550
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight




Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8].[C:13]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[CH:14]=[CH2:15].C(S)CCCCCCCCCCC.S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[C:6]([O:11][CH3:12])(=[O:10])[C:7]([CH3:9])=[CH2:8].[C:13]([O:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:16])[CH:14]=[CH2:15] |f:4.5.6,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
550
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)S
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Step Eight
[Compound]
|
Name
|
40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)S
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
incorporated, under stirring at 150 r.p.m
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A glass-made vessel equipped with a reflux condenser, a dropping funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a thermometer, a nitrogen blowing-in nozzle and a stirrer was charged with 5 parts of PVA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Subsequently, emulsion polymerization
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the system were continuously added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was achieved after 3 hours from the start of the polymerization
|
|
Duration
|
3 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
